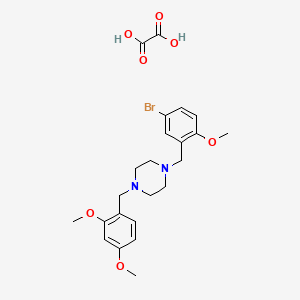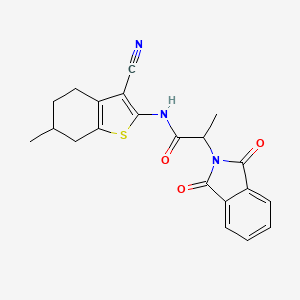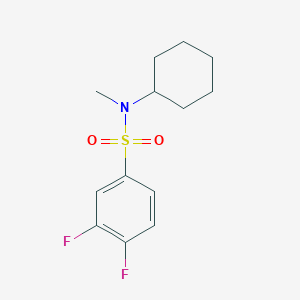![molecular formula C14H21BrN2O3S B5083988 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide](/img/structure/B5083988.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the sulfonyl group, the attachment of the bromophenyl group, and the formation of the amide linkage with the butyl and ethyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl group is likely to be planar due to the conjugation of the benzene ring, while the sulfonyl and amide groups could introduce some degree of polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the sulfonyl, bromophenyl, and amide groups. The bromine atom on the phenyl ring could potentially undergo electrophilic aromatic substitution reactions . The sulfonyl group might act as a good leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the polar sulfonyl and amide groups might increase its solubility in polar solvents .科学的研究の応用
Antimicrobial Activity
Compounds containing the 4-bromophenylsulfonyl moiety have been studied for their potential as antimicrobial agents. Research suggests that these compounds can be effective against a range of bacterial and fungal strains. The presence of the 4-bromophenylsulfonyl group in the molecular structure may contribute to the inhibition of microbial growth, offering a pathway for the development of new antimicrobial drugs .
Anticancer Properties
Derivatives of 4-bromophenylsulfonyl have shown promise in anticancer research. Molecular modelling and biological evaluations indicate that these compounds could serve as prospective antiproliferative agents, particularly against breast cancer cell lines. The ability to combat drug resistance in cancerous cells makes these derivatives valuable for further investigation in cancer therapy .
Drug Design and Synthesis
The structural complexity of N2-[(4-bromophenyl)sulfonyl]-N-butyl-N~2~-ethylglycinamide allows for its use in drug design and synthesis. Its components, such as the N-acyl-α-amino acids and 4 H -1,3-oxazol-5-ones, are integral in creating novel drug molecules with specific therapeutic actions. This compound serves as a scaffold for developing drugs with targeted antimicrobial and antibiofilm actions .
Antioxidant Effects
Studies have demonstrated that compounds with the 4-bromophenylsulfonyl fragment exhibit antioxidant activity. This activity is measured through various assays, such as DPPH, ABTS, and ferric reducing power assays. The antioxidant properties are crucial for reducing oxidative stress in cells, which is a factor in many diseases .
Alternative Toxicity Testing
The compound has been used in alternative toxicity testing, such as evaluating its effects on freshwater organisms like Daphnia magna. This type of testing is essential for assessing the environmental impact of new chemical entities and ensuring their safety before widespread use .
In Silico Studies
In silico studies have been performed to predict the potential antimicrobial effect and toxicity of compounds containing the 4-bromophenylsulfonyl group. These computational analyses help in understanding the interaction of the compound with biological targets and can streamline the drug development process by predicting efficacy and safety profiles .
作用機序
Mode of Action
It is known that the compound contains an l-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These functional groups may interact with biological targets in a specific manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, some sulfonyl compounds are known to participate in Suzuki–Miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction .
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogp value, suggests it may have good bioavailability and could potentially cross biological membranes effectively .
Result of Action
Preliminary studies suggest that it may have antimicrobial activity, particularly against gram-positive pathogens
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-ethylamino]-N-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3S/c1-3-5-10-16-14(18)11-17(4-2)21(19,20)13-8-6-12(15)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIWCDGTLCFIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN(CC)S(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B5083917.png)

![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)
![methyl [(6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B5083938.png)

methyl]phosphonate](/img/structure/B5083961.png)

![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)
![2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B5083983.png)
![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083984.png)

![2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide](/img/structure/B5083998.png)
![3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)
